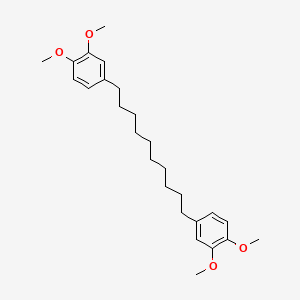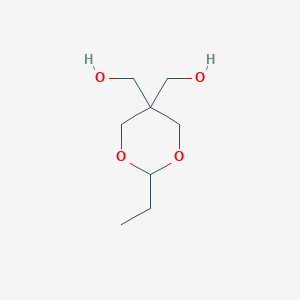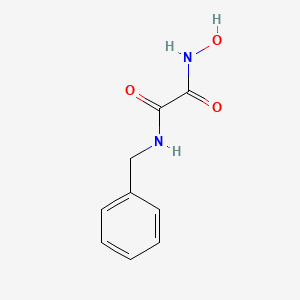
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials that require durability and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, butyl 2-methyl-2-propenoate, and methyl 2-methyl-2-propenoate, are polymerized using initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. The polymer is then purified and processed into its final form, which may include extrusion, molding, or coating applications .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break down the polymer into smaller fragments.
Substitution: The aziridine group in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Smaller polymer fragments.
Substitution: Various aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of this polymer involves its ability to form strong covalent bonds with various substrates. The aziridine group can react with nucleophiles, leading to cross-linking and the formation of a durable network. This cross-linking enhances the mechanical properties and chemical resistance of the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and resistance to UV light.
Poly(butyl acrylate): Offers flexibility and good adhesion properties.
Poly(ethylene glycol dimethacrylate): Used for its biocompatibility and hydrophilicity.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate provides a balance of mechanical strength, chemical resistance, and flexibility. This makes it particularly suitable for applications requiring durable and resilient materials .
Eigenschaften
CAS-Nummer |
42846-12-8 |
|---|---|
Molekularformel |
C21H35NO6 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,3-6H2,2H3;2,4-6H2,1,3H3;1H2,2-3H3 |
InChI-Schlüssel |
VVNYIXGTEJCRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Verwandte CAS-Nummern |
42846-12-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



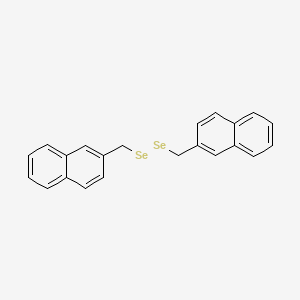
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
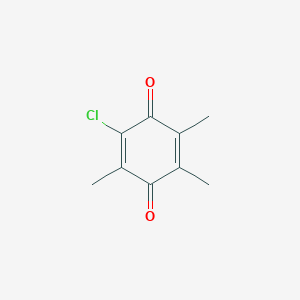
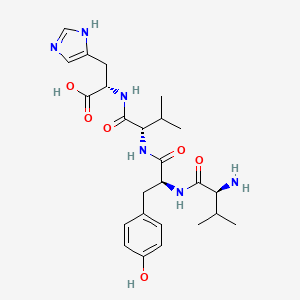
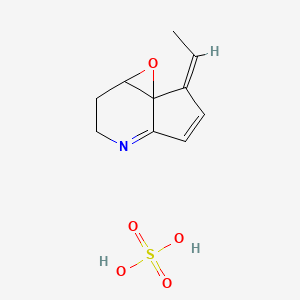
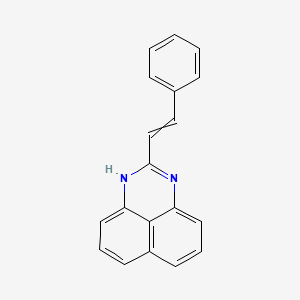
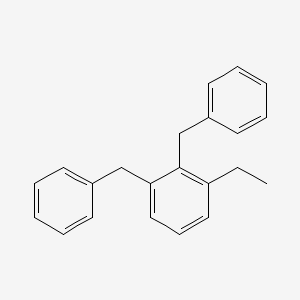
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
